4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-10-14-3-5-16(6-4-14)18(21)20(11-15-7-9-23-13-15)12-17-2-1-8-22-17/h1-9,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJROKOANBXQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with furan-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time would be crucial to maximize production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Primary amine from the cyano group.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it useful in organic electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of furan-2-ylmethyl and thiophen-3-ylmethyl groups. Key comparisons include:
*Calculated based on molecular formula.
- Substituent Position : The target compound’s thiophen-3-ylmethyl group differs from analogs like MMV001239 (pyridylmethyl) and lecozotan (piperazinylpropyl), which may alter steric and electronic interactions with biological targets .
Spectroscopic Characteristics
- IR Spectroscopy: The cyano group in the target compound would exhibit a sharp C≡N stretch near 2220–2260 cm⁻¹, distinct from the C=O stretches (1663–1682 cm⁻¹) in hydrazinecarbothioamides or C=S vibrations (1243–1258 cm⁻¹) in triazole derivatives .
- NMR : The N-(thiophen-3-ylmethyl) group would show characteristic proton signals for thiophene (δ 6.5–7.5 ppm) and methylene protons (δ 4.5–5.5 ppm), comparable to those in ’s thiophen-3-ylmethyl acetamides .
Therapeutic Potential and Limitations
- Target Flexibility : The combination of furan and thiophene may offer dual interactions with hydrophobic and aromatic residues in target proteins, though this requires validation.
- Limitations : Lack of direct cytotoxicity or pharmacokinetic data for the target compound limits translational insights. Structural analogs like lecozotan highlight the importance of tertiary amines for CNS penetration , which the target compound lacks.
Biological Activity
4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound notable for its structural features, including a cyano group, furan ring, thiophene ring, and benzamide moiety. Its molecular formula is with a molecular weight of approximately 322.38 g/mol. The unique combination of these functional groups suggests significant potential for biological activity, particularly in therapeutic applications.
Structure and Synthesis
The synthesis of this compound can be achieved through various organic reactions, typically involving the reaction of appropriate furan and thiophene derivatives with a cyano-substituted benzamide. Controlled conditions such as solvent choice and temperature are crucial to optimizing yield and purity.
Biological Activity Overview
Research indicates that 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide exhibits a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The presence of the cyano group enhances reactivity, potentially leading to interactions with microbial targets.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering biochemical pathways.
Antimicrobial Studies
In vitro studies have demonstrated that compounds structurally related to 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound Name | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antibacterial | 15.0 |
| Compound B | Antifungal | 25.5 |
| 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | TBD | TBD |
Anticancer Activity
Studies focusing on the anticancer properties reveal that this compound may act on various cancer cell lines. For example, it has been tested against A431 (epidermoid carcinoma) and MCF7 (breast cancer) cells, showing IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 10.5 | Induction of apoptosis |
| MCF7 | 8.3 | Cell cycle arrest at G1 phase |
Enzyme Interaction Studies
The compound's ability to inhibit specific enzymes has been investigated using molecular docking studies. It appears to bind effectively to active sites, potentially altering enzyme kinetics and influencing metabolic pathways.
Case Studies
- Case Study on Anticancer Activity : A recent study explored the effects of 4-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide on MCF7 cells, revealing significant reductions in cell viability and alterations in apoptotic markers.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus, showing effective inhibition at concentrations as low as 20 µM.
Q & A
Q. How is metabolic stability assessed in preclinical studies?
- Protocols :
- Microsomal Incubation : Liver microsomes (human/rat) with NADPH cofactor.
- LC-MS/MS : Quantify parent compound depletion over 60 mins.
- CYP450 Inhibition Screening : Identify metabolic liabilities via fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
